molecular formula C19H21N3O4 B4892095 1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine

1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine

Cat. No.: B4892095
M. Wt: 355.4 g/mol
InChI Key: RPDQWSPFUXFSKS-UHFFFAOYSA-N
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Description

1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxy-2-nitrophenyl group and a 4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine typically involves the following steps:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to form 4-methoxy-2-nitroaniline.

    Acylation: The 4-methoxy-2-nitroaniline is then acylated with 4-methylbenzoyl chloride in the presence of a base such as pyridine to form 4-methoxy-2-nitro-N-(4-methylbenzoyl)aniline.

    Cyclization: The final step involves the cyclization of 4-methoxy-2-nitro-N-(4-methylbenzoyl)aniline with piperazine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group on the benzoyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products Formed

    Reduction: 1-(4-methoxy-2-aminophenyl)-4-(4-methylbenzoyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-methoxy-2-nitrophenyl)-4-(4-carboxybenzoyl)piperazine.

Scientific Research Applications

1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring and benzoyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-4-(4-methylbenzoyl)piperazine: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(4-nitrophenyl)-4-(4-methylbenzoyl)piperazine: Lacks the methoxy group, which may affect its chemical properties and interactions.

    1-(4-methoxy-2-nitrophenyl)-4-benzoylpiperazine: Lacks the methyl group on the benzoyl ring, which may influence its overall stability and reactivity.

Uniqueness

1-(4-methoxy-2-nitrophenyl)-4-(4-methylbenzoyl)piperazine is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, as well as the methyl group on the benzoyl ring. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-14-3-5-15(6-4-14)19(23)21-11-9-20(10-12-21)17-8-7-16(26-2)13-18(17)22(24)25/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDQWSPFUXFSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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